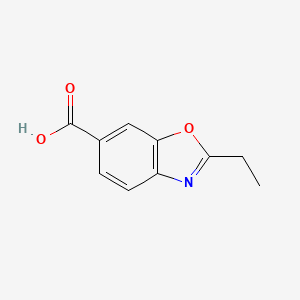![molecular formula C10H7BrF3NO B3042156 4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one CAS No. 518989-91-8](/img/structure/B3042156.png)
4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one
説明
The compound “4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one” is an organic compound . It has a molecular weight of 294.07 . The IUPAC name for this compound is (3E)-4-(4-bromoanilino)-1,1,1-trifluoro-3-buten-2-one .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed by its physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis . The InChI code for this compound is 1S/C10H7BrF3NO/c11-7-1-3-8(4-2-7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+ .It has a storage temperature of room temperature . The CAS Number for this compound is 176722-54-6 .
科学的研究の応用
Synthesis of Heterocycles
The compound has been utilized in the synthesis of trifluoromethylpyrroles and related heterocycles. Specifically, the syntheses of intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones are described from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one and α-amino acids. These intermediates are used to obtain pyrroles and other bicyclic heteroaromatics with trifluoromethyl substitution, either by simple dehydration or with concomitant decarboxylation (Andrew & Mellor, 2000).
Synthesis of Quinolines
The compound is also key in the synthesis of 2-(trifluoromethyl)quinolines. The process involves deprotonation of N-ethylidene-tert-butylamine with lithium diisopropylamide and subsequent condensation with Et trifluoroacetate, producing 4-tert-butylamino-1,1,1-trifluorobut-3-en-2-one. An exchange of the amino substituent occurs under mildly acidic conditions, leading to the synthesis of 2-(trifluoromethyl)quinolines (Keller & Schlosser, 1996).
Crystallographic and Theoretical Studies
This compound has been subject to X-ray crystallographic and theoretical studies, particularly for its potential as an anticonvulsant enaminone. The studies aimed to establish its structure and the energetically preferred conformation responsible for biological activity. X-ray crystallography and ab initio calculations were employed to determine the structure and energetically favorable conformations (Edafiogho et al., 2003).
Photophysical and Biomolecular Binding Properties
The compound has been used in synthesizing new series of quinolines, exploring their photophysical analyses and biomolecular binding properties. These studies provide insights into the interactions of these compounds with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, which are crucial for understanding their potential biological applications (Bonacorso et al., 2018).
特性
IUPAC Name |
(E)-4-(4-bromoanilino)-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-1-3-8(4-2-7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBODWDWEPNVSJO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



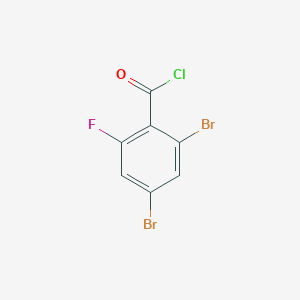

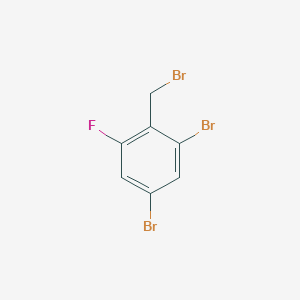
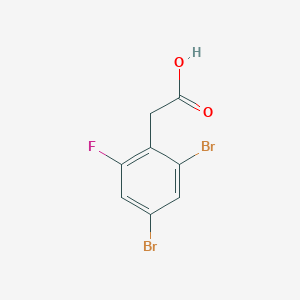
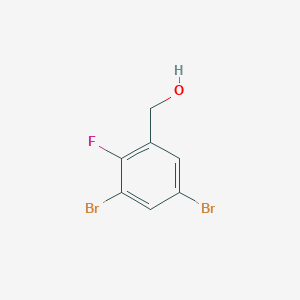

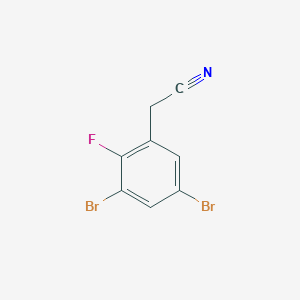
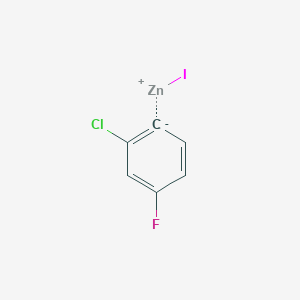
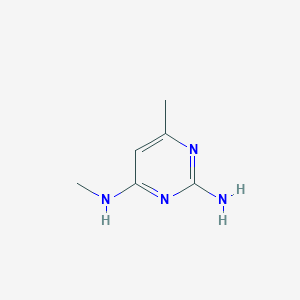
![1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B3042088.png)
![Amino[4-(pentyloxy)phenyl]acetic acid](/img/structure/B3042090.png)
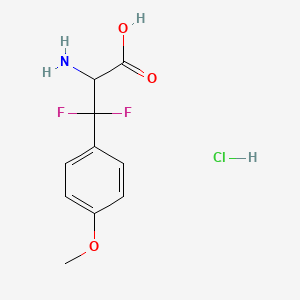
![N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide](/img/structure/B3042093.png)
